2-(2-Hydrazinylethyl)pyridine

Overview

Description

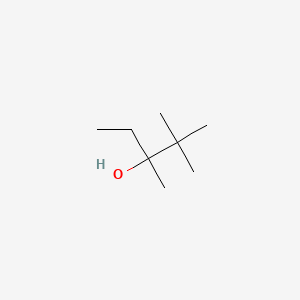

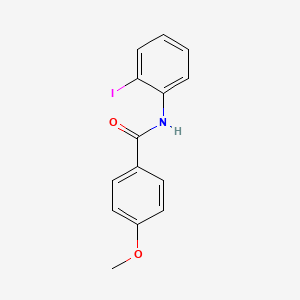

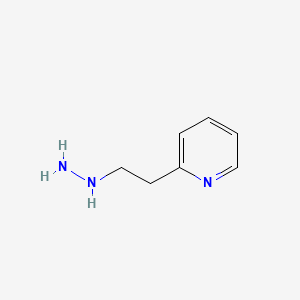

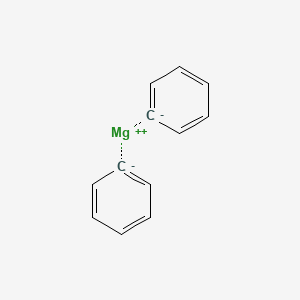

2-(2-Hydrazinylethyl)pyridine is a chemical compound with the CAS Number: 2587-15-7. It has a molecular weight of 137.18 . The IUPAC name for this compound is 2-(2-hydrazinoethyl)pyridine .

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-(2-Hydrazinylethyl)pyridine, has been a topic of research. A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The InChI code for 2-(2-Hydrazinylethyl)pyridine is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions. This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Physical And Chemical Properties Analysis

2-(2-Hydrazinylethyl)pyridine has a molecular weight of 137.18 . The compound’s InChI code is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 .Scientific Research Applications

-

C–H Functionalization of Pyridines

- Field : Organic & Biomolecular Chemistry

- Application : Pyridine and its reduced form (piperidine) are common nitrogen heterocycles in FDA-approved drugs. Their presence in alkaloids, ligands for transition metals, catalysts, and organic materials makes them important structural cores .

- Method : The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .

- Results : This approach tackles the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .

-

Preparation of Pyridine Derivatives Using Magnetically Recoverable Catalysts

- Field : Chemistry

- Application : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

- Method : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

- Results : The high surface area, simple preparation, and modification are among the major advantages of magnetically recoverable nano-catalysts .

-

Synthesis of Alkaloids

- Field : Organic Chemistry

- Application : 1,2-dihydropyridines (1,2-DHPs) have been utilized countless times for the synthesis of several drugs and important alkaloids . They are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .

- Method : 1,2-DHP is the starting material for the synthesis of these alkaloids .

- Results : This method has been used to synthesize various drugs and important alkaloids .

-

Preparation of Pyridine Derivatives

- Field : Chemistry

- Application : Pyridine derivatives are used in the preparation of various compounds . They are used in the synthesis of many active pharmaceuticals, natural products, and functional materials .

- Method : The preparation of pyridine derivatives involves various chemical reactions .

- Results : The preparation of pyridine derivatives has led to the synthesis of various compounds with diverse applications .

-

Pharmaceutical Applications

- Field : Medicinal Chemistry

- Application : Pyridine derivatives are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications . They are key scaffolds in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .

- Method : The preparation of these pharmaceuticals involves various chemical reactions .

- Results : The preparation of pyridine derivatives has led to the synthesis of various compounds with diverse therapeutic applications .

-

Synthesis of Natural Alkaloids

- Field : Organic Chemistry

- Application : 1,2-DHPs are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .

- Method : 1,2-DHP is the starting material for the synthesis of these alkaloids .

- Results : This method has been used to synthesize various drugs and important alkaloids .

Future Directions

The synthesis and study of pyridine derivatives, including 2-(2-Hydrazinylethyl)pyridine, continue to be an active area of research. For instance, a study focused on methods developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . Another study synthesized an array of pyridine appended 2-hydrazinylthiazole derivatives to discover novel chemotherapeutic agents for Mycobacterium tuberculosis .

properties

IUPAC Name |

2-pyridin-2-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKALNAVPDQUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

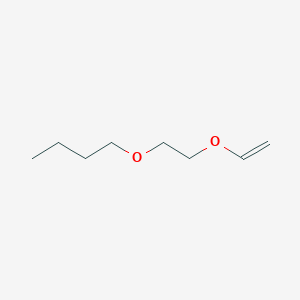

C1=CC=NC(=C1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276833 | |

| Record name | 2-(2-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydrazinylethyl)pyridine | |

CAS RN |

2587-15-7 | |

| Record name | 2-(2-Hydrazinylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,c]acridine](/img/structure/B1604859.png)

![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)